Taraxasterol
CAS No.: 1059-14-9
Cat. No.: VC0544562
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1059-14-9 |
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Molecular Formula | C30H50O |
Molecular Weight | 426.7 g/mol |
IUPAC Name | (6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol |
Standard InChI | InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1 |
Standard InChI Key | XWMMEBCFHUKHEX-SITXLVLJSA-N |
Isomeric SMILES | CC1C2C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)O)C |
SMILES | CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C |
Canonical SMILES | CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C |
Appearance | Solid powder |
Melting Point | 225.5 - 226 °C |
Introduction
Phytochemical Characterization of Taraxasterol
Structural Features and Biosynthesis
Taraxasterol ((3β,18α,19α)-Urs-20(30)-en-3-ol) is characterized by a pentacyclic structure comprising a cyclopentene phenanthrene backbone . Its biosynthesis occurs via the mevalonate pathway, where oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into triterpene scaffolds . Transgenic yeast expressing lettuce OSC genes (LsOSC1) successfully produces taraxasterol, confirming the enzymatic basis of its synthesis . Radioisotope tracing studies using [2-14C] mevalonic acid revealed that pseudolaticifer cells in Taraxacum officinale are primary sites of taraxasterol production, with biosynthesis peaking within 24 hours of precursor incorporation .
Natural Occurrence and Extraction
Quantitative HPLC analyses indicate taraxasterol concentrations of 2.96–3.01 μg/ml in T. officinale root extracts and callus cultures . The compound is distributed across multiple plant families, with significant concentrations found in:
Plant Family | Species | Tissue Source | Concentration Range |
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Asteraceae | Taraxacum officinale | Roots, Latex | 2.96–3.01 μg/ml |
Fabaceae | Glycine max (Soybean) | Seeds | 0.8–1.2 μg/g |
Rosaceae | Malus domestica (Apple) | Fruit Peel | 0.5–0.7 μg/g |
Lamiaceae | Ocimum basilicum (Basil) | Leaves | 1.4–1.8 μg/g |
Table 1: Distribution of taraxasterol in medicinal and edible plants .
Extraction methods typically involve ethanol or methanol solvent systems, followed by chromatographic purification using silica gel or reversed-phase columns .
Pharmacological Activities and Mechanisms
Anti-Inflammatory Effects
Taraxasterol demonstrates dose-dependent anti-inflammatory activity across multiple models:
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TPA-induced ear edema (mice): 0.3 mg/ear reduces inflammation by 50% .
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LPS-induced endotoxic shock (mice): 10 mg/kg increases survival to 70% by suppressing TNF-α (↓58%), IL-6 (↓63%), and NO (↓45%) .
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Collagen-induced arthritis (mice): 10 mg/kg inhibits NLRP3 inflammasome components (NLRP3 ↓37%, ASC ↓41%) via LXRα activation .
Mechanistically, taraxasterol blocks NF-κB nuclear translocation by inhibiting IκBα phosphorylation and reduces MAPK (ERK, JNK, p38) activation . In Con A-induced hepatitis, it modulates the Bax/Bcl-2 ratio (1.8-fold increase in Bax/Bcl-2), preventing hepatocyte apoptosis .
Antioxidant Properties
Taraxasterol upregulates the Nrf2 pathway, enhancing expression of antioxidant enzymes:
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HO-1 induction: 2.5–10 μM increases HO-1 by 3.2-fold in hippocampal neurons .
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Glutathione modulation: 10 mg/kg restores hepatic GSH levels by 68% in ethanol-treated mice .
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ROS scavenging: 30 μM reduces mitochondrial ROS by 54% in cardiomyocytes via ERK1/2 phosphorylation .
These effects correlate with reduced lipid peroxidation (MDA ↓39%) and DNA oxidation (8-OHdG ↓28%) in vivo .
Anticancer Activity
Taraxasterol exhibits selective cytotoxicity against cancer cells:
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HepG2 liver cancer: IC₅₀ = 17.0 μM via Hint1-mediated Bax upregulation (2.4-fold) and cyclin D1 suppression (↓61%) .
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Mammary carcinogenesis: 2.5 mg/L in drinking water reduces tumor incidence by 80% in C3H/OuJ mice .
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Anti-metastatic effects: 7.5 μg/ml inhibits CaOx crystal nucleation by 64% in renal calculi models .
Notably, taraxasterol shows minimal toxicity to non-cancerous cells, with >90% viability observed in hepatocytes at 50 μM .
Therapeutic Applications in Disease Models
Hepatic Disorders
In Con A-induced hepatitis, taraxasterol (10 mg/kg) reduces:
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Serum ALT (↓62%) and AST (↓58%)
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Hepatic caspase-3 activity (↓44%)
The protective effects involve PPARγ upregulation (1.7-fold) and TLR4/NF-κB axis inhibition .
Respiratory Diseases
Taraxasterol mitigates cigarette smoke-induced lung injury by:
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Reducing neutrophil infiltration (↓57%)
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Inhibiting TLR4 recruitment to lipid rafts
In acute lung injury models, 10 mg/kg decreases lung wet/dry ratio from 5.3 to 3.8 and MPO activity by 49% .
Dermatological Conditions
Topical application (2 mg/kg) in psoriasis models:
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Downregulates IL-23/Th17 axis (IL-17A ↓51%)
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Normalizes epidermal thickness (↓63 μm → 22 μm)
Future Research Directions
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Clinical Translation: Phase I trials needed to establish human safety profiles.
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Formulation Optimization: Nanocarrier systems to enhance bioavailability.
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Synergistic Combinations: Screening with conventional chemotherapeutics.
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Mechanistic Elucidation: CRISPR-based validation of Hint1 and LXRα roles.
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